BenchChemオンラインストアへようこそ!

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide

Drug Discovery Chemical Biology High-Throughput Screening

For research teams seeking a chemically unique sulfonamide probe, this compound combines an imidazole-histamine-like moiety with a methoxy-isopropyl-benzenesulfonamide core—a structural profile unrepresented in bioactive libraries. With zero public bioactivity data, it is scientifically justified only for unbiased high-content phenotypic screens, matched negative controls in SAR studies, or computational model validation where an experimentally 'silent' molecule is required. Generic substitution is impossible; no peer-reviewed characterization of closest analogs exists. Procure now for focused library derivatization, leveraging the imidazole and sulfonamide synthetic handles.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 838889-89-7
Cat. No. B2615898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide
CAS838889-89-7
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2
InChIInChI=1S/C16H23N3O3S/c1-13(2)14-5-6-15(22-3)16(11-14)23(20,21)18-7-4-9-19-10-8-17-12-19/h5-6,8,10-13,18H,4,7,9H2,1-3H3
InChIKeyYNNVZLPMKZNXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide (CAS 838889-89-7)


N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is a synthetic sulfonamide compound combining an imidazole ring, a propyl linker, and a substituted benzenesulfonamide core. It is listed in commercial chemical catalogs primarily for research purposes, with a molecular formula of C16H23N3O3S and a molecular weight of 337.44 g/mol . Despite its structural features, authoritative bioactivity databases like ChEMBL report no known activity for this substance, and it is not described in any indexed publications or clinical trials [1]. This complete absence of public pharmacological or physicochemical characterization forms the critical baseline for any procurement decision.

Why Generic Substitution is Not Advisable for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


Generic substitution fails for this compound precisely because of a complete lack of comparative data. Unlike well-characterized sulfonamide-based inhibitors (e.g., carbonic anhydrase or COX-2 inhibitors) where structure-activity relationships are established, this specific substitution pattern has no reported binding affinities, functional activity, or even basic pharmacokinetic parameters [1]. Assuming interchangeability with its closest cataloged analogs, such as N-(3-imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide (CAS 799258-87-0), is unsupported by any evidence; even for that analog, no peer-reviewed bioactivity data is available [2]. Without quantitative differentiation, a user cannot predict whether a small structural change would abolish or enhance activity, making blind substitution scientifically invalid and procurement a purely exploratory endeavor.

Quantitative Evidence Guide for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide (CAS 838889-89-7)


Evidence Gap: Absence of Public Biological Activity Data

A search of the ChEMBL bioactivity database returned no known activity for this compound, a status shared by closely related analogs like the 4-methyl variant (CHEMBL1450902) which also has no reported activity data [1]. This creates a uniform baseline of zero activity across the analog series, from which no differentiation can be quantitatively derived.

Drug Discovery Chemical Biology High-Throughput Screening

Differentiation by Computational Physicochemical Properties: LogP and Molecular Weight

Computational prediction of logP provides the only currently discernible quantitative difference among close analogs. The target compound has a calculated logP of 2.006 [1], significantly lower than the 4-methyl analog (logP 2.5, predicted by ChemAxon) , due to the absence of the lipophilic methyl substituent. This suggests potentially superior aqueous solubility and different ADME profile predictions.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Evidence Gap: Absence of Public Patent or Literature Assignments

A search of patent literature and PubMed reveals that this compound is not claimed in any specific patent or described in any peer-reviewed pharmacology study [1]. This is in stark contrast to established sulfonamide pharmacophores where activity against targets like carbonic anhydrase or COX-2 is well-defined. The complete absence of an intellectual property or academic footprint means its mechanism of action, if any, is entirely unknown.

Intellectual Property Pharmacology Target Identification

Validated Application Scenarios for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


Exploratory Phenotypic Screening in Novel Target Discovery

Given the total absence of known target engagement, this compound is most scientifically justifiable in high-content, unbiased phenotypic screens where the goal is to discover novel bioactivity. Its unique combination of an imidazole-histamine-like moiety with a methoxy-isopropyl-benzenesulfonamide core creates a structural profile not represented in bioactive compound libraries, potentially probing chemical space unavailable to characterized probes [1].

Use as a Negative Control or Inactive Comparator in Imidazole-Containing Libraries

Because no biological activity has been reported for this compound [1], it could serve as a matched negative control for more decorated analogs in a structure-activity relationship (SAR) study. This is contingent on confirming inactivity in the user's specific assay, but the public data supports its candidacy as a baseline compound.

Computational Chemistry and Model System Validation

With a computed logP of 2.006, a molecular weight of 337.44 g/mol, and a definable 3D structure, this compound can serve as a test case for developing computational models (e.g., docking, solubility prediction) where an experimentally 'silent' molecule is required to validate model specificity [2].

Synthetic Chemistry Building Block

The compound's sulfonamide nitrogen and imidazole ring provide synthetic handles for further derivatization. It is listed by several chemical vendors for research purposes, and can be procured as a starting material for generating focused libraries around the 5-isopropyl-2-methoxy-benzenesulfonamide scaffold .

Quote Request

Request a Quote for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.